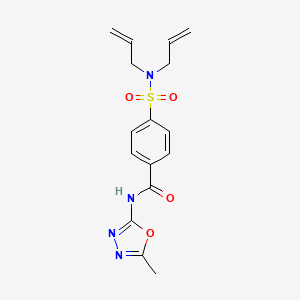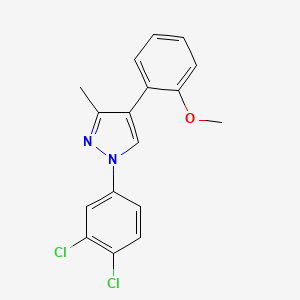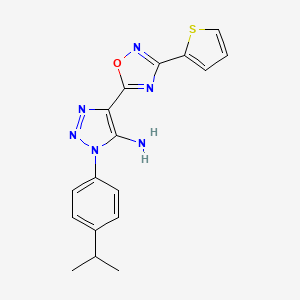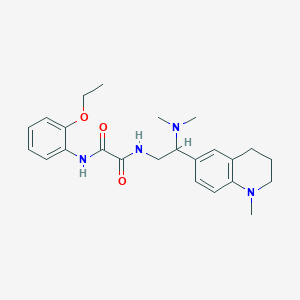
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N7O3 and its molecular weight is 371.401. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Psychotropic Potential and Receptor Affinity
A study focused on designing new series of derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors to explore their psychotropic activity. The research highlighted the synthesis of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione. Among these, certain compounds demonstrated antidepressant-like effects and anxiolytic-like activities, suggesting the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Structural Insights
Another study provided detailed structural insights into related compounds, emphasizing the significance of geometric configurations and molecular interactions. It presented the molecular geometry of the title compound, highlighting the planarity of the purine system and the specific conformations of substituent groups. This study aids in understanding the molecular basis for the activity of such compounds and their potential interactions with biological targets (Karczmarzyk et al., 1995).
Neurodegenerative Disease Targets
Further research explored the development of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as water-soluble tricyclic xanthine derivatives aimed at multitarget drug development for neurodegenerative diseases. These compounds were evaluated for their affinity at adenosine receptor subtypes and their ability to inhibit monoamine oxidases, identifying potent dual and triple-target-directed ligands. This approach highlights the potential of structurally related compounds in the treatment of neurodegenerative diseases through multitarget pharmacological interventions (Brunschweiger et al., 2014).
Antimicrobial and Antifungal Activities
Another study synthesized new derivatives incorporating 6-purineselenyl, 1,3,4-thiadiazols bearing 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, and related compounds. These newly synthesized compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the broad potential of these derivatives in pharmaceutical applications beyond their psychotropic and neurodegenerative disease-targeting properties (Gobouri, 2020).
Mecanismo De Acción
Target of Action
STK840162 is a first-in-class α/β-IL-2R biased partial agonist . It is engineered to selectively stimulate CD25+ antigen-activated T cells , which are associated with potent anti-tumor activity . These T cells play a crucial role in the immune response against cancer cells.
Mode of Action
The compound works by selectively interacting with its targets, the CD25+ antigen-activated T cells . By doing so, it promotes the activation and proliferation of these T cells, enhancing the body’s immune response against tumor cells . It avoids broad stimulation of other lymphocytes, such as natural killer (NK) cells, which are associated with IL-2 toxicity .
Pharmacokinetics
The pharmacokinetics of STK840162 are still under investigation. A phase 1a/1b study is currently evaluating the safety, pharmacokinetics, immunogenicity, preliminary efficacy, and pharmacodynamics of STK-012 . The study aims to understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .
Result of Action
In the initial results from a Phase 1a/1b clinical trial, STK-012 monotherapy demonstrated a favorable safety, efficacy, pharmacokinetic, and pharmacodynamic profile . It was reported to have multiple objective responses, driven by robust induction of interferon‐gamma (IFNγ) and selective expansion of antigen-activated T cells .
Propiedades
IUPAC Name |
8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O3/c1-22(2)12-6-4-11(5-7-12)10-18-21-16-19-14-13(24(16)8-9-25)15(26)20-17(27)23(14)3/h4-7,10,25H,8-9H2,1-3H3,(H,19,21)(H,20,26,27)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXGYHBWOMGQEZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)N(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)N(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)

![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)

![methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2434098.png)
![1-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenethylurea](/img/structure/B2434099.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434100.png)
![(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2434103.png)


![[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate](/img/structure/B2434107.png)

